BenchChemオンラインストアへようこそ!

7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Medicinal Chemistry Conformational Analysis Ligand Efficiency

7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1504123-28-7) is a heterocyclic building block belonging to the tetrahydroquinoxalin-2-one class, with a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol. The molecule possesses a calculated XLogP3-AA value of 2.3, one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 32.3 Ų.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 1504123-28-7
Cat. No. B1450419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1504123-28-7
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(N1C)C=CC(=C2)Br)C
InChIInChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-6-7(12)4-5-9(8)14(11)3/h4-6H,1-3H3,(H,13,15)
InChIKeyVYBUGFRYTFJLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1504123-28-7): Core Physicochemical & Procurement Identity


7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1504123-28-7) is a heterocyclic building block belonging to the tetrahydroquinoxalin-2-one class, with a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol [1]. The molecule possesses a calculated XLogP3-AA value of 2.3, one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 32.3 Ų [1]. Its structure specifically features a bromine atom at the 7-position and geminal dimethyl groups at the 3-position, along with an N-methyl substituent at the 4-position within the saturated pyrazine ring [1].

Why 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Casually Replaced by Other Quinoxalinone Analogs


The 7-bromo-3,3,4-trimethyl substitution pattern in this tetrahydroquinoxalin-2-one is chemically distinct from other commercially available quinoxalinone building blocks. For instance, the non-brominated analogue 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 265995-02-6) lacks the synthetic handle provided by the aryl bromide for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Conversely, related 7-bromoquinoxalin-2(1H)-one (CAS 82031-32-1) lacks the fully saturated pyrazine ring and the gem-dimethyl and N-methyl substituents, which can confer different conformational preferences, metabolic stability, and solubility profiles. Direct replacement with any single alternative cannot simultaneously preserve the specific steric, electronic, and reactivity features of this scaffold, making it a non-fungible item in synthetic workflows and medicinal chemistry campaigns.

Product-Specific Evidence for 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: Quantitative Differentiation Data


Physicochemical Differentiation: Zero Rotatable Bonds and Conformational Restriction

The target compound possesses zero rotatable bonds (computed property), in contrast to many flexible linkers or alkyl-chain substituted quinoxalinone analogues which can have 2–5+ rotatable bonds [1]. This complete conformational restriction, driven by the gem-dimethyl group at C3 and N-methyl group at N4, can translate into a lower entropic penalty upon target binding compared to more flexible comparators [2].

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Synthetic Utility: Aryl Bromide as a Versatile Cross-Coupling Handle

The presence of an aryl bromide at the 7-position provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 265995-02-6) . This makes the target compound a versatile advanced intermediate, whereas its non-brominated counterpart is a terminal scaffold with limited diversification options .

Synthetic Chemistry Cross-Coupling Building Blocks

Patent-Documented Use as a Key Intermediate in Biologically Active Molecules

US Patent 10189796B2 explicitly claims compounds derived from a [4-(1,3,3-trimethyl-2-oxo-3,4-dihydro-1H-quinoxalin-7-yl)phenoxy]ethyloxy scaffold, demonstrating that the 7-position of the target compound is used to introduce a phenoxyethyloxy substituent via cross-coupling to generate glucocorticoid receptor agonists [1]. This provides direct evidence of the compound's strategic role in synthesizing biologically active molecules for therapeutic research, a specific application not documented for the non-brominated analogue.

Medicinal Chemistry Patent Analysis Glucocorticoid Receptor

Lipophilicity-Driven Differentiation for CNS Drug Discovery

The target compound has a computed XLogP3-AA value of 2.3, placing it within the optimal lipophilicity range (XLogP 1–3) for central nervous system (CNS) drug candidates [1]. In contrast, many quinoxalinone building blocks with polar substituents (e.g., carboxylic acids, sulfonamides) have XLogP values below 0 or above 4, which are often associated with poor passive blood-brain barrier permeability or high non-specific tissue binding, respectively [2].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Optimal Application Scenarios for 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Based on Quantitative Evidence


Parallel Synthesis of Diversified Glucocorticoid Receptor Agonist Libraries

Based on evidence from US Patent 10189796B2 [1], the compound serves as a key intermediate for synthesizing [4-(1,3,3-trimethyl-2-oxo-3,4-dihydro-1H-quinoxalin-7-yl)phenoxy]ethyloxy derivatives with glucocorticoid receptor agonist activity. The 7-bromo handle enables Suzuki-Miyaura coupling with diverse boronic acids to generate compound libraries for SAR exploration.

CNS Drug Discovery Hit-to-Lead Programs Requiring Conformationally Restricted Scaffolds

With zero rotatable bonds and an XLogP3-AA of 2.3 [1], the compound offers an ideal starting point for CNS drug discovery campaigns where conformational restriction and optimal lipophilicity are key selection criteria for improving ligand efficiency and blood-brain barrier penetration.

Fragment-Based Drug Discovery (FBDD) Requiring Efficient Halogenated Scaffolds

The molecular weight (269.14 g/mol) [1] and the presence of an aryl bromide handle make this compound suitable as a fragment-sized building block for FBDD. The bromine atom not only serves as a synthetic handle for fragment elaboration but can also contribute to halogen bonding interactions with target proteins.

Custom Synthesis of Quinoxalinone-Focused Compound Libraries for Phenotypic Screening

For academic or industrial screening centers building proprietary quinoxalinone libraries, this compound provides a unique substitution pattern (7-Br, 3,3-Me2, 4-Me) not available from other commercial building blocks. The combination of steric bulk (gem-dimethyl) and a cross-coupling handle (aryl bromide) enables the generation of structurally diverse analogues in a single synthetic step.

Quote Request

Request a Quote for 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.